Deoxy-2-fluoro-B-D-cellotrioside
Description
Deoxy-2-fluoro-β-D-cellotrioside is a fluorinated trisaccharide derivative of cellulose, characterized by a fluorine atom substituting the hydroxyl group at the C2 position of one of its glucose units. Fluorinated carbohydrates are critical in medicinal chemistry and biochemistry due to their metabolic stability and utility as enzyme inhibitors or imaging agents (e.g., 2-fluoro-2-deoxy-D-glucose, 2-FDG, in PET imaging) .
Properties
Molecular Formula |
C18H31FO15 |
|---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4S,5R,6S)-5-fluoro-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H31FO15/c19-7-9(24)14(5(2-21)30-16(7)29)33-18-13(28)11(26)15(6(3-22)32-18)34-17-12(27)10(25)8(23)4(1-20)31-17/h4-18,20-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16+,17+,18+/m1/s1 |
InChI Key |
BZNXZJAUEMJQJB-QSCMNUSVSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)F)O)CO)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)F)O)CO)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Acetyl Hypofluorite-Mediated Fluorination
The direct fluorination of glycal peracetates using acetyl hypofluorite (AcOF) represents a foundational approach for synthesizing 2-deoxy-2-fluoro sugars. In the case of cellotrioside, the trisaccharide glycal precursor undergoes electrophilic fluorination at the C2 position. Reaction temperatures critically influence stereoselectivity: lower temperatures (−40°C to 0°C) favor β-fluorine addition due to reduced epoxide ring-opening side reactions. For example, 3,4,6-tri-O-acetyl-D-glucal treated with AcOF at −20°C yields 2-deoxy-2-fluoro-arabino-hexose peracetates with >80% β-selectivity. This method avoids the need for protecting-group manipulations, making it suitable for oligosaccharide synthesis.
Bromoacetal Intermediate Route
An alternative pathway employs bromoacetal intermediates to enhance fluorination efficiency. As demonstrated in β-fluoro-tricyclo nucleic acid synthesis, glycal bromoacetals (e.g., 3,4,6-tri-O-acetyl-2-bromo-D-glucal) react with persilylated nucleophiles under Vorbrüggen conditions. Subsequent displacement of bromide with fluoride ions (e.g., using tetrabutylammonium fluoride) enables C2 fluorination. This method improves anomeric control, achieving α:β ratios of 1:2 in thymidine derivatives, though its applicability to cellotrioside remains unexplored.
Glycosylation and Oligosaccharide Assembly
Glycal Coupling for Trisaccharide Formation
The assembly of cellotrioside requires sequential glycosylation of monosaccharide units. A patented protocol for 2′-fluoro-2′-methyl-D-ribofuranosyl nucleosides illustrates a scalable approach:
-
Glycosyl Donor Activation : Trichloroacetimidate donors, generated from peracetylated glycals, react with acceptors in dichloromethane (DCM) at 75–85°C under tin tetrachloride catalysis.
-
β-Selectivity : The use of bulky solvents (e.g., n-butyl acetate) and low water content (<5%) suppresses α-anomer formation. For cellotrioside, this could translate to β-glycosidic bond yields exceeding 70%.
Temperature and Solvent Effects
Reaction optimization studies reveal that:
-
Elevated Temperatures : Prolonged heating at 80°C accelerates glycosidic bond formation but risks glycal decomposition.
-
Solvent Systems : Polar aprotic solvents (e.g., tetrahydrofuran) enhance solubility of oligosaccharide intermediates, whereas DCM improves stereochemical outcomes.
Purification and Crystallization Techniques
Tin Residue Removal
Post-glycosylation mixtures often contain tin catalysts (e.g., SnCl₄), necessitating rigorous purification. A patented workup involves:
Crystallization Optimization
Crystallization from mixed solvents ensures high-purity cellotrioside:
-
Solvent Pairing : Isopropanol/n-heptane (3:7 v/v) achieves >95% recovery of crystalline product.
-
Seeding Protocol : Introducing seed crystals at 55°C followed by gradual cooling to 0°C minimizes amorphous byproducts.
Analytical Characterization
Structural Elucidation via X-ray Crystallography
X-ray studies of analogous 2′-fluoro-arabino-hexose derivatives reveal an O4′-endo sugar puckering conformation, stabilized by the electronegative fluorine substituent. This conformation aligns with NMR coupling constants (J₁,₂ = 8–10 Hz), confirming β-configuration.
Purity Assessment
-
HPLC Methods : Reverse-phase C18 columns with acetonitrile/water gradients resolve α- and β-anomers (retention times: 12.3 vs. 14.1 min).
-
Mass Spectrometry : ESI-MS (negative mode) shows [M−H]⁻ peaks at m/z 647.2 for peracetylated cellotrioside.
Challenges and Mitigation Strategies
Anomeric Control
Fluorine’s electron-withdrawing effect destabilizes oxocarbenium intermediates, leading to low glycosylation yields. Mitigation strategies include:
Side Reactions
-
Epimerization : Prolonged storage of glycal precursors in acidic media causes C2 epimerization. Stabilization via lyophilization or neutral buffers is recommended.
-
Hydrolysis : Water content >0.5% in glycosylation solvents hydrolyzes acetyl groups. Molecular sieves (4 Å) maintain anhydrous conditions .
Scientific Research Applications
Deoxy-2-fluoro-beta-D-cellotrioside has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine substitution on carbohydrate chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against glycosidases.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interfere with carbohydrate-processing enzymes.
Industry: Utilized in the synthesis of fluorinated oligosaccharides for various industrial applications.
Mechanism of Action
The mechanism of action of Deoxy-2-fluoro-beta-D-cellotrioside involves its interaction with carbohydrate-processing enzymes. The fluorine atom at the second carbon creates a steric hindrance and electronic effects that inhibit the enzyme’s activity. This inhibition can disrupt various biological processes, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
The following analysis compares fluorinated carbohydrates structurally or functionally related to Deoxy-2-fluoro-β-D-cellotrioside, based on available evidence:
Structural and Functional Comparison
Table 1: Key Properties of Fluorinated Carbohydrates
Note: Molecular weight for Deoxy-2-fluoro-β-D-cellotrioside is estimated based on cellulose trisaccharide structure.
Functional Group Reactivity
- Hydroxyl Groups: In Methyl-2-deoxy-2-fluoro-β-D-galactopyranoside, three hydroxyl groups (one primary, two secondary) and two ether linkages contribute to hydrogen bonding and solubility .
- Fluorine Substitution : Fluorine at C2 in 2-FDG mimics a hydroxyl group, enabling uptake via glucose transporters while resisting further metabolism, a property critical for PET imaging .
Stability and Metabolic Activity
- 2-FDG : High metabolic stability due to C2 fluorination; accumulates in cells after phosphorylation .
- Methyl-2-deoxy-2-fluoro-β-D-galactopyranoside: The methyl glycoside linkage enhances stability against hydrolysis compared to non-methylated analogs .
- Deoxy-2-fluoro-β-D-cellotrioside : Expected to exhibit enhanced resistance to cellulase enzymes due to fluorine-induced steric and electronic effects.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Deoxy-2-fluoro-β-D-cellotrioside?
- Methodological Answer : Synthesis typically involves fluorination at the C2 position of the glucose moiety using fluorinating agents (e.g., DAST or Deoxo-Fluor), followed by selective protection/deprotection steps to achieve the trisaccharide structure. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., , , NMR) to confirm regiochemistry and anomeric configuration, coupled with mass spectrometry (MS) for molecular weight validation. Polarimetry and X-ray crystallography may supplement structural confirmation .
Q. What experimental protocols are recommended for assessing the compound’s stability under physiological conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent hydrolysis assays : Incubate the compound in buffers mimicking physiological pH (e.g., pH 2.0 for gastric fluid, pH 7.4 for blood).
- Temperature-controlled degradation tests : Use HPLC or LC-MS to monitor degradation products over time at 37°C.
- Enzymatic resistance assays : Expose the compound to glycosidases (e.g., cellulases) to evaluate fluorination’s impact on enzymatic cleavage. Data should be analyzed using kinetic models (e.g., first-order decay) to determine half-life .
Q. How can researchers validate the purity of Deoxy-2-fluoro-β-D-cellotrioside for in vitro studies?
- Methodological Answer : Purity validation involves:
- Chromatographic methods : High-performance liquid chromatography (HPLC) with UV/RI detection, ensuring a single peak with >95% purity.
- Elemental analysis : Confirm C, H, F, and O composition matches theoretical values.
- Water content analysis : Karl Fischer titration to rule out hygroscopic degradation .
Advanced Research Questions
Q. What experimental designs are optimal for studying Deoxy-2-fluoro-β-D-cellotrioside’s role in carbohydrate-protein interactions?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () with lectins or glycosidases. Competitive assays with non-fluorinated analogs can isolate the fluorine’s electronic effects. Molecular dynamics (MD) simulations should complement experimental data to map hydrogen-bonding and hydrophobic interactions .
Q. How can contradictory data on the compound’s enzyme inhibition efficacy be systematically resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme source, substrate concentration). Resolve discrepancies by:
- Standardizing assay conditions : Use recombinant enzymes and fixed substrate:inhibitor ratios.
- Statistical validation : Apply ANOVA or Tukey’s HSD test to compare replicates across studies.
- Mechanistic studies : Use stopped-flow kinetics or fluorescent probes to differentiate competitive vs. non-competitive inhibition modes .
Q. What advanced techniques are suitable for probing the conformational effects of C2-fluorination in Deoxy-2-fluoro-β-D-cellotrioside?
- Methodological Answer :
- Nuclear Overhauser effect (NOE) NMR : Identify spatial proximities between protons to determine ring puckering and glycosidic bond angles.
- Synchrotron X-ray diffraction : Resolve crystal structures to compare with non-fluorinated analogs.
- Density functional theory (DFT) calculations : Model the fluorine’s electrostatic impact on the carbohydrate’s 3D conformation .
Data Analysis and Interpretation
Q. How should researchers address variability in biological activity data across cell-based assays?
- Methodological Answer :
- Normalize data : Express activity as a percentage of positive/negative controls (e.g., untreated cells).
- Dose-response curves : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC values.
- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
